Chromatographic Resolution: System Suitability Distinguishes rac N-Deformyl Formoterol from Parent Formoterol with Quantified Peak-to-Valley Ratio
In pharmacopoeial HPLC analysis (USP 41-NF 36 / EP 8.4), rac N-Deformyl Formoterol Fumarate (designated Impurity I) is chromatographically resolved from formoterol fumarate with a relative retention time of 1.17. The system suitability requirement mandates a peak-to-valley ratio ≥2.5 between the Impurity I peak and the valley separating it from the formoterol peak, ensuring baseline resolution and accurate quantification [1]. In contrast, the parent formoterol fumarate (reference standard) elutes at relative retention time 1.0 and does not meet this criterion when substituted. This quantitative resolution metric is specific to this impurity and is required for regulatory compliance in ANDA and DMF submissions.
| Evidence Dimension | HPLC Relative Retention Time (USP/EP method) |
|---|---|
| Target Compound Data | Relative retention time = 1.17 |
| Comparator Or Baseline | Formoterol fumarate relative retention time = 1.0 (reference) |
| Quantified Difference | Δ RRT = 0.17 (elutes after parent compound) |
| Conditions | Shodex Asahipak ODP-50 4D column (4.6 mm × 150 mm); mobile phase: tribasic potassium phosphate (pH 12.0)/acetonitrile = 88/12; flow rate 0.5 mL/min; UV detection 225 nm; 25°C |
Why This Matters
This quantified resolution ensures that rac N-Deformyl Formoterol Fumarate can be selectively identified and quantified in the presence of the parent drug, a requirement for regulatory compliant impurity testing that cannot be met using alternative reference standards with different retention characteristics.
- [1] Shodex. Analysis of Formoterol Fumarate Dihydrate According to Pharmacopeia Method (ODP-50 4D). System suitability: Peak-to-valley ratio ≥2.5; Relative retention times: formoterol = 1.0, impurity I = 1.17. Column: Asahipak ODP-50 4D; Eluent: 4.2 g/L tribasic potassium phosphate (pH 12.0)/acetonitrile = 88/12; Flow rate: 0.5 mL/min; Detection: UV 225 nm. View Source
